Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate

Description

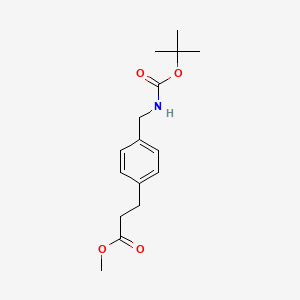

Chemical Structure: Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate (CAS: 318510-90-6) is a Boc-protected amino acid derivative with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure consists of a phenyl ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) moiety, linked to a methyl propanoate ester. This compound is widely used as an intermediate in peptide synthesis and drug discovery due to its stability and ease of deprotection under acidic conditions.

Properties

IUPAC Name |

methyl 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-13-7-5-12(6-8-13)9-10-14(18)20-4/h5-8H,9-11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSDOVYZEISZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152918 | |

| Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-44-2 | |

| Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132691-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathway

| Step | Reaction Description | Reagents & Conditions | References |

|---|---|---|---|

| A. Aromatic substitution | Introduction of the phenyl moiety onto the backbone | Electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on precursor | , |

| B. Boc protection | Protection of amino groups with tert-butoxycarbonyl chloride (Boc-Cl) | Boc-Cl, triethylamine, in an inert solvent like dichloromethane | , |

| C. Esterification | Conversion of carboxylic acid to methyl ester | Methanol, acid catalyst (e.g., sulfuric acid) | , |

Detailed Methodologies

Boc Protection of Amino Groups

The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl), which reacts with amino groups in the presence of a base such as triethylamine:

R-NH2 + Boc-Cl → R-NH-Boc

- Solvent: Dichloromethane or tetrahydrofuran

- Base: Triethylamine or similar

- Temperature: Room temperature to 0°C to control reaction rate

Research Data:

A typical example from literature involves Boc protection of amino acids or amines, yielding high purity intermediates suitable for subsequent esterification or aromatic substitution (,).

Esterification to Form Methyl Ester

The final step involves converting the carboxylic acid to a methyl ester, often via Fischer esterification:

Carboxylic acid + Methanol → Methyl ester + Water

- Acid catalyst: Sulfuric acid or p-toluenesulfonic acid

- Solvent: Excess methanol

- Temperature: Reflux conditions (~60°C)

Research Data:

Esterification yields are typically high (>80%), with reaction times optimized for maximum conversion, as demonstrated in related studies (,).

Supporting Data and Research Outcomes

Reaction Yields and Conditions

Data Tables

Variations and Optimizations

Research indicates that reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yields and purity. For example, employing microwave-assisted esterification can shorten reaction times and improve yields. Additionally, protecting group strategies may vary based on substrate sensitivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amine group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(Boc-aminomethyl)phenyl]propionate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form carboxylic acids, which can interact with biological targets .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights structural analogs and their distinguishing features:

Physical and Chemical Properties

- Melting Points: Target Compound: Not reported; typically a liquid or low-melting solid. Compound 5: Decomposes at 160°C . Compound 7 (HCl salt): Melts at 216°C .

- Solubility :

Biological Activity

Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The compound features a tert-butoxycarbonyl (Boc) amino group, which is commonly used in organic synthesis to protect amines. The synthesis of this compound typically involves the reaction of appropriate starting materials to form the desired ester and amine functionalities.

Synthetic Pathway

- Starting Materials : The synthesis begins with commercially available amino acids or their derivatives.

- Protection of Amine : The amine group is protected using Boc anhydride.

- Ester Formation : The carboxylic acid moiety is reacted with methyl alcohol to form the methyl ester.

- Final Coupling : The final product is obtained through coupling reactions that may involve various coupling agents.

The biological activity of this compound has been linked to its interaction with specific enzyme targets and cellular pathways. It has shown potential as an inhibitor for several key enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes, including:

- Malate Dehydrogenase (MDH) : A study reported IC50 values indicating moderate inhibitory activity against MDH1 and MDH2, suggesting its potential role in cancer treatment, particularly lung cancer .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in living organisms.

Case Study 1: Lung Cancer Treatment

A series of experiments were conducted to evaluate the efficacy of this compound as a dual inhibitor of MDH1 and MDH2 in lung cancer cell lines. The results indicated:

- IC50 Values :

- MDH1:

- MDH2:

These findings highlight the compound's potential as a therapeutic agent for lung cancer .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications to the phenyl ring significantly affect biological activity. For instance, substituting electron-withdrawing groups can reduce inhibitory activity, while electron-donating groups can enhance it .

| Compound | Substituent | IC50 (MDH1) | IC50 (MDH2) |

|---|---|---|---|

| Compound A | -OCH3 | 6.18 ± 0.74 | 1.5 ± 0.01 |

| Compound B | -CN | Loss of activity | Loss of activity |

| Compound C | -OCF3 | 0.94 ± 0.05 | 1.24 ± 0.13 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sequential functional group modifications:

Amination : Introduction of the tert-butoxycarbonyl (Boc)-protected amino group via nucleophilic substitution or coupling reactions.

Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Column chromatography (silica gel, hexane:EtOAc gradients) or recrystallization to isolate the product .

- Optimization : Yield improvements (70–90%) are achieved by controlling temperature (reflux at 80–100°C), solvent polarity (DMF for coupling), and stoichiometric ratios (1.2–1.5 equivalents of Boc-anhydride) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns, Boc-group methyl signals at δ ~1.4 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₂NO₄: 292.1549) .

- HPLC : Chiral HPLC (Chiralpak AD-H column) assesses enantiomeric purity (>98% ee for (S)-isomers) .

Q. What are the primary applications of this compound in academic research?

- Peptide Synthesis : Serves as a Boc-protected amino acid precursor for solid-phase peptide synthesis (SPPS) .

- Drug Intermediate : Used to synthesize covalent inhibitors targeting protein-protein interactions (e.g., fluorosulfonyl warheads for lysine targeting) .

- Chiral Building Block : Enantioselective synthesis of β-amino acid derivatives for medicinal chemistry .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis, and what are the trade-offs?

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd-catalyzed β-arylation) to achieve >99% ee .

- Trade-offs : Catalytic methods reduce waste but require expensive ligands (e.g., BINAP), while resolution techniques lower yields (60–70%) .

Q. What analytical challenges arise in quantifying by-products like de-Boc derivatives or ester hydrolysis products?

- Challenges :

- Co-elution : Overlapping HPLC peaks due to similar polarity of Boc-protected and deprotected species.

- Mitigation : Use of orthogonal methods (e.g., LC-MS/MS with MRM transitions for specific fragments) .

- Quantification : NMR integration of tert-butyl signals (δ 1.4 ppm) vs. free amine signals (δ 5–6 ppm) .

Q. How does the Boc group influence reactivity in peptide coupling reactions?

- Mechanistic Insight : The Boc group:

- Stabilizes intermediates : Reduces racemization during activation (e.g., via HOBt/DIC coupling) .

- Modulates solubility : Enhances organic-phase partitioning during liquid-phase synthesis .

Q. What mechanistic insights exist for biological interactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.